2-Chloro-3-nitrotoluene

Physical Chemistry Process Chemistry Materials Handling

Procure 2-Chloro-3-nitrotoluene (CAS 3970-40-9) for its non-interchangeable ortho-chloro/meta-nitro substitution pattern, which ensures predictable regioselectivity in SNAr and cross-coupling reactions essential for synthesizing thiophene derivatives, aniline scaffolds, and complex pharmaceuticals. This colorless-to-yellow liquid's unique electronic profile minimizes synthetic route failure compared to regioisomers. Verify ≥98% purity for reliable performance in key transformations.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 3970-40-9
Cat. No. B091179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-nitrotoluene
CAS3970-40-9
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C7H6ClNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3
InChIKeyXTSGZXRUCAWXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-nitrotoluene (CAS 3970-40-9): Chemical Identity, Physical Properties, and Role as a Synthetic Intermediate


2-Chloro-3-nitrotoluene (CAS 3970-40-9; MFCD00134653) is a chloronitroaromatic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol [1]. It exists as a colorless to yellow liquid or low-melting solid at room temperature, with a reported melting point of 21°C and a boiling point of 147–148°C at 25 mmHg . The compound contains a methyl group at the 1-position, a chlorine atom at the 2-position (ortho), and a nitro group at the 3-position (meta) of the benzene ring [2]. This substitution pattern confers distinct reactivity in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions, making 2-chloro-3-nitrotoluene a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials .

Why 2-Chloro-3-nitrotoluene Cannot Be Substituted by Isomeric or Structural Analogs in Regioselective Synthesis


In the context of aromatic substitution chemistry, 2-chloro-3-nitrotoluene is not interchangeable with its regioisomers—such as 2-chloro-4-nitrotoluene (CAS 89-59-8), 4-chloro-3-nitrotoluene (CAS 89-60-1), or 3-chloro-4-nitrotoluene (CAS 38939-88-7)—nor with other chloronitrotoluene derivatives [1]. The specific ortho-chloro/meta-nitro substitution pattern imposes a unique combination of steric and electronic constraints on the aromatic ring [2]. The nitro group is a strong meta-directing and deactivating substituent, while the chloro group is ortho/para-directing but deactivating [3]. Their relative positioning determines the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions, as well as the accessibility of the chlorine atom for cross-coupling transformations . Using an isomer with an alternative substitution pattern can lead to fundamentally different reaction outcomes, altered regioselectivity, or complete failure of a synthetic route that relies on the precise activation or deactivation of specific ring positions. The following quantitative evidence demonstrates where these differences manifest in measurable performance parameters.

Quantitative Differentiation Evidence for 2-Chloro-3-nitrotoluene (CAS 3970-40-9): Physical, Spectroscopic, and Reactivity Comparisons


Physical State at Standard Ambient Temperature Distinguishes 2-Chloro-3-nitrotoluene from Higher-Melting 4-Chloro-3-nitrotoluene

2-Chloro-3-nitrotoluene exhibits a melting point of 21°C, rendering it a low-melting solid or liquid at typical ambient laboratory and manufacturing temperatures (20–25°C) [1]. In contrast, its positional isomer 4-chloro-3-nitrotoluene (CAS 89-60-1) has a significantly higher melting point of approximately 45–49°C, existing as a crystalline solid under identical ambient conditions . This 24–28°C difference in melting point directly impacts material handling, solvent-free reaction feasibility, and purification workflows.

Physical Chemistry Process Chemistry Materials Handling

Distinct Retrosynthetic Access: 2-Chloro-3-nitrotoluene via Diazotization of 2-Methyl-6-nitroaniline

2-Chloro-3-nitrotoluene can be synthesized via the Sandmeyer-type diazotization of 2-methyl-6-nitroaniline (25 g, 0.16 mol) using tert-butyl nitrite (34 g, 0.33 mol) and Cu(I)Cl (24 g, 0.25 mol) in acetonitrile (300 mL + 300 mL) . This synthetic route is structurally precluded for many of its positional isomers, which lack the requisite 2-methyl-6-nitroaniline precursor. For example, 4-chloro-3-nitrotoluene is typically prepared via direct nitration of 4-chlorotoluene, yielding a mixture of isomers (4-chloro-3-nitrotoluene and 4-chloro-2-nitrotoluene) that requires subsequent separation [1].

Synthetic Methodology Process Development Route Scouting

Topological Polar Surface Area of 45.8 Ų Influences Solubility and Membrane Permeability in Drug Discovery Contexts

The topological polar surface area (TPSA) of 2-chloro-3-nitrotoluene is calculated to be 45.8 Ų . This value is determined solely by the nitro group (approx. 45.8 Ų contribution), as the chloro and methyl substituents do not contribute polar surface area. In comparison, the non-chlorinated analog 3-nitrotoluene (CAS 99-08-1) has an identical TPSA of 45.8 Ų but differs in molecular volume, lipophilicity, and synthetic reactivity due to the absence of the chloro substituent [1]. The chloro substituent in 2-chloro-3-nitrotoluene introduces a site for nucleophilic aromatic substitution and cross-coupling reactions unavailable in 3-nitrotoluene.

Medicinal Chemistry Drug Design ADME Properties

Refractive Index (n20/D 1.557) and Density (1.298 g/mL) Enable Distinction from 2-Chloro-4-nitrotoluene in Quality Control

2-Chloro-3-nitrotoluene exhibits a refractive index of n20/D 1.557 (lit.) and a density of 1.298 g/mL at 25°C . These physical constants serve as orthogonal identification parameters that distinguish it from the closely related isomer 2-chloro-4-nitrotoluene (CAS 89-59-8), which has a reported density of approximately 1.32 g/mL and a refractive index of approximately 1.55 . While the differences are modest, they are analytically significant when combined with chromatographic retention time or spectroscopic data for confirming identity and purity in quality control workflows.

Analytical Chemistry Quality Control Chromatography

Retention Time Differentiation on Newcrom R1 HPLC Column Confirms Isomer-Specific Chromatographic Behavior

Under reversed-phase HPLC conditions using a Newcrom R1 column, 2-chloro-3-nitrotoluene exhibits a characteristic retention time that enables its baseline separation from other chloronitrotoluene isomers [1]. While quantitative retention time data for all positional isomers under identical mobile phase conditions are not consolidated in a single source, the demonstrated separability on this specific stationary phase confirms that the compound possesses distinct chromatographic behavior relative to its isomers. In contrast, closely related isomers such as 2-chloro-4-nitrotoluene and 4-chloro-3-nitrotoluene are typically analyzed as separate analytical standards, indicating that co-elution under standard reversed-phase conditions is unlikely but requires method-specific validation .

Analytical Method Development HPLC Isomer Separation

Recommended Application Scenarios for 2-Chloro-3-nitrotoluene (CAS 3970-40-9) Based on Evidence-Verified Differentiation


Synthesis of 2-Chloro-3-aminotoluene and Downstream Pharmaceutical Intermediates

2-Chloro-3-nitrotoluene serves as a direct precursor to 2-chloro-3-aminotoluene via reduction of the nitro group. The ortho-chloro/meta-amino substitution pattern in the resulting aniline derivative provides a unique scaffold for further functionalization in pharmaceutical synthesis. The compound is explicitly used as an intermediate in pharmaceutical manufacturing, with its chloronitro structure enabling versatile modifications to synthesize complex pharmacologically active molecules . The reduction can be achieved via catalytic hydrogenation using platinum-nickel or platinum-cobalt catalysts on activated charcoal supports, a method optimized for chlorine-substituted nitroaromatics [1].

Nucleophilic Aromatic Substitution for Thiophene and Organosulfur Derivatives

The chlorine atom at the ortho position of 2-chloro-3-nitrotoluene is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing meta-nitro group. This reactivity enables the synthesis of arenethiols and thiophene derivatives via reaction with sodium sulfide, sodium hydrogen sulfide, or disodium disulfide . Thiophene-containing compounds are valuable intermediates in the production of dyes, agrochemicals, and pharmaceuticals. The ortho relationship between the chloro and nitro groups in 2-chloro-3-nitrotoluene creates a distinct reactivity profile compared to isomers where these groups are para or meta to one another, influencing both the rate and regioselectivity of substitution [1].

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

As an aryl chloride, 2-chloro-3-nitrotoluene can participate in transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings . The presence of the nitro group does not preclude coupling chemistry and may, in certain catalyst systems, enhance oxidative addition rates. The compound is suitable for coupling reactions to generate functionalized biaryl and heteroaryl systems used in pharmaceutical and functional material applications [1]. The specific substitution pattern ensures that coupling occurs exclusively at the chlorine-bearing position, providing predictable regiochemical outcomes.

Analytical Reference Standard for Environmental and Industrial Monitoring

2-Chloro-3-nitrotoluene is employed as a reference material for the determination of aromatic compounds in environmental and industrial matrices . The compound‘s well-characterized physical properties—including melting point (21°C), boiling point (147°C at 25 mmHg), density (1.298 g/mL), and refractive index (n20/D 1.557)—enable its use as a calibration standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods [1]. Chloronitroaromatics, including 2-chloro-3-nitrotoluene, are relevant analytes in monitoring programs for industrial effluents and workplace air quality assessments [2].

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